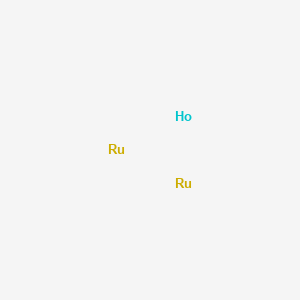
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, featuring a carboxylic acid group and three methyl groups attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- can be achieved through several methods. One common approach involves the cycloaddition reaction of 2,3-dimethyl-1,3-butadiene with acrolein, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a catalyst such as palladium or platinum and an oxidizing agent like potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- often involves large-scale cycloaddition reactions followed by purification processes such as distillation and recrystallization. The use of continuous flow reactors and automated systems helps in achieving high yields and purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols, amines, and acid chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
Cyclohexane-1-carboxylic acid: Saturated analog with different reactivity and applications.
Cyclohexene-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical behavior and uses.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a carboxylic acid group on the cyclohexene ring makes it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
13746-43-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2,2,4-trimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(9(11)12)10(2,3)6-7/h6,8H,4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
LMQGITVNFNTYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(CC1)C(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


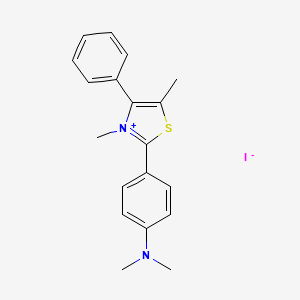
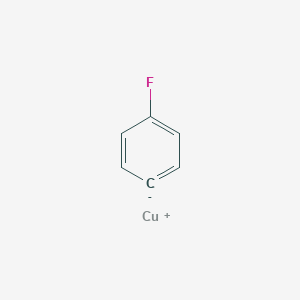


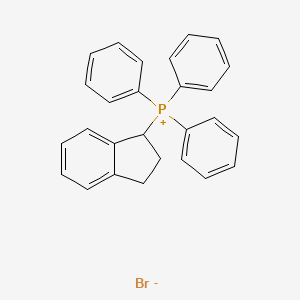
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
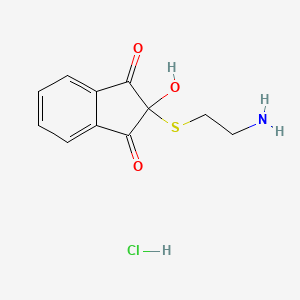
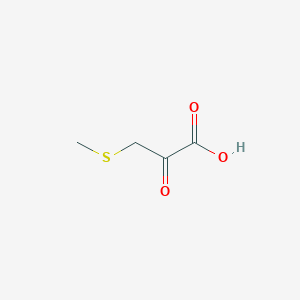
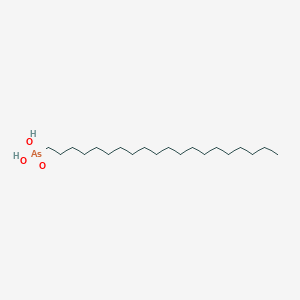
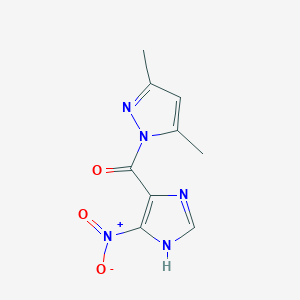
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
